Home > Products > Screening Compounds P136173 > 4-[76Br]bromobicalutamide
4-[76Br]bromobicalutamide -

4-[76Br]bromobicalutamide

Catalog Number: EVT-1588842
CAS Number:
Molecular Formula: C18H14BrF3N2O4S
Molecular Weight: 487.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-[76Br]bromobicalutamide is a radiolabeled derivative of bicalutamide, a well-known nonsteroidal androgen receptor antagonist primarily used in the treatment of prostate cancer. This compound has gained attention due to its potential applications in both therapeutic and diagnostic contexts, particularly in imaging studies involving positron emission tomography. The introduction of the bromine isotope, 76Br, enhances its utility in radiopharmaceutical applications by allowing for the tracking of biological processes in vivo.

Source and Classification

Bicalutamide, the parent compound of 4-[76Br]bromobicalutamide, was first approved for clinical use in the 1990s as an antiandrogen for prostate cancer treatment. The synthesis of 4-[76Br]bromobicalutamide involves radiolabeling techniques that incorporate the bromine isotope into the bicalutamide structure. This compound falls under the classification of androgen receptor antagonists and radiopharmaceuticals.

Synthesis Analysis

Methods and Technical Details

The synthesis of 4-[76Br]bromobicalutamide typically involves a two-step process:

  1. Synthesis of Bicalutamide: The initial step involves synthesizing bicalutamide from commercially available precursors through various organic reactions, including nucleophilic aromatic substitution and acylation reactions. For instance, starting from 2-iodo-4-nitroaniline, subsequent reduction and acylation yield the bicalutamide core structure .
  2. Radiolabeling with 76Br: The radiolabeling step is executed using a pseudocarrier approach where a carbanion is generated from a precursor compound. This carbanion then reacts with bromine-76 to form the final product, 4-[76Br]bromobicalutamide . The reaction conditions are optimized to ensure high yield and purity of the labeled compound.
Molecular Structure Analysis

Structure and Data

The molecular structure of 4-[76Br]bromobicalutamide retains the core structure of bicalutamide with a bromine atom substituted at the para position of the aromatic ring. This substitution is critical for its binding affinity to androgen receptors. The molecular formula can be represented as C18H14BrN3O3S, with specific stereochemistry playing a vital role in its biological activity.

Structural Data

  • Molecular Weight: Approximately 392.28 g/mol
  • Key Functional Groups: Aromatic rings, amide linkages, and a sulfonyl group contribute to its pharmacological properties.
Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactivity of 4-[76Br]bromobicalutamide can be explored through various reactions:

  • Nucleophilic Aromatic Substitution: This reaction is fundamental in introducing the bromine isotope into the aromatic system without disrupting other functional groups.
  • Hydrolysis: The amide bond can undergo hydrolysis under acidic or basic conditions, which is significant for understanding its stability and degradation pathways in biological systems.
Mechanism of Action

Process and Data

4-[76Br]bromobicalutamide functions primarily as an antagonist to the androgen receptor. Upon administration, it competes with natural androgens (such as testosterone) for binding sites on the androgen receptor, inhibiting receptor activation. This mechanism leads to decreased proliferation of androgen-dependent prostate cancer cells.

Binding Affinity

Studies have shown that 4-[76Br]bromobicalutamide exhibits strong binding affinity to androgen receptors, comparable to that of non-labeled bicalutamide. The estimated free binding energy indicates a favorable interaction with the receptor site .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and slightly soluble in water.

Chemical Properties

  • Stability: The compound is stable under normal laboratory conditions but may degrade when exposed to extreme pH levels or prolonged light exposure.
  • Melting Point: Specific data on melting points may vary based on purity but generally falls within expected ranges for similar compounds.
Applications

Scientific Uses

4-[76Br]bromobicalutamide has several important applications:

  • Diagnostic Imaging: Its primary application lies in positron emission tomography imaging for detecting prostate cancer metastases.
  • Research Tool: It serves as a valuable tool in research focused on androgen receptor signaling pathways and drug development for prostate cancer therapies.
  • Therapeutic Development: Ongoing studies aim to explore its efficacy as part of combination therapies targeting androgen-sensitive tumors.
Introduction to Androgen Receptor-Targeted Imaging in Prostate Cancer

Role of Androgen Receptor Overexpression in Prostate Cancer Pathogenesis

Androgen receptor (AR) signaling drives prostate cancer initiation, progression, and therapeutic resistance. AR is overexpressed in >90% of primary prostate tumors and nearly all metastatic lesions, with expression levels increasing significantly in castration-resistant prostate cancer (CRPC). This overexpression enables cancer cells to maintain AR transcriptional activity even under low-androgen conditions following androgen deprivation therapy (ADT) [4] [8]. Structurally, AR comprises:

  • N-terminal domain (NTD): Contains polymorphic polyglutamine repeats influencing transcriptional activity
  • DNA-binding domain (DBD): Mediates recognition of androgen response elements (AREs)
  • Ligand-binding domain (LBD): Binds androgens (testosterone/dihydrotestosterone) or therapeutic antagonists [4] [8]

AR amplification and mutations (e.g., T878A, F877L) promote constitutive activation and convert antagonists like enzalutamide into agonists. These molecular adaptations allow CRPC tumors to bypass endocrine therapies, making AR a critical diagnostic and therapeutic target [5] [8].

Table 1: AR Expression Patterns in Prostate Cancer Progression

Disease StageAR Expression StatusClinical Impact
Localized PCaModerate overexpressionAndrogen-dependent growth
Metastatic HSPCIncreased amplificationReduced time to ADT resistance
CRPCHigh-level overexpressionConstitutive signaling under castrate conditions
Neuroendocrine PCaLoss of AR expressionShift to AR-independent pathways

极少数情况下,突变可能发生在AR的DBD区域(如R607Q),导致DNA结合亲和力增加,从而增强AR的转录活性,促进肿瘤生长。这些突变机制共同促成了ADT治疗失败和CRPC的发展 [8]

Rationale for Non-Steroidal Androgen Receptor Ligands in Molecular Imaging

Non-steroidal AR ligands offer distinct advantages over steroidal compounds for molecular imaging:

  • Reduced Metabolic Liability: Unlike testosterone derivatives, they resist rapid enzymatic degradation (e.g., by 5α-reductase) [6]
  • Structural Modularity: Facile chemical modifications enable optimization of pharmacokinetics and radiolabeling [6] [7]
  • Antagonist Properties: Bind AR without activating downstream signaling, crucial for imaging CRPC where agonists may promote tumor growth [6]

Bicalutamide, a first-generation non-steroidal antiandrogen, serves as an ideal scaffold for tracer development due to its high AR affinity (IC50 ~160 nM) and established safety profile. Halogenation at the 4-position of its phenyl ring enhances AR binding affinity while providing a site for radionuclide incorporation [6]. Bromine-76 (half-life: 16.2 h) is particularly suitable for PET imaging of slower biological processes like AR trafficking, outperforming short-lived isotopes like fluorine-18 (half-life: 110 min) for longitudinal studies [7].

Table 2: Comparison of AR-Targeted PET Tracers

TracerBasisAffinity (IC50)Key Limitation
4-[76Br]BromobicalutamideBicalutamide analog~50 nMLow tumor uptake in some models
18F-FDHTDHT analog~1.3 nMAndrogen agonist properties
89Zr-DFO-ARAntibody-based<1 nMSlow blood clearance

Emergence of 4-[76Br]Bromobicalutamide as a Positron Emission Tomography (PET) Tracer

Radiochemical Synthesis

4-[76Br]Bromobicalutamide is synthesized via electrophilic bromination of a tributylstannane precursor using [76Br]bromide and an oxidizing agent (e.g., chloramine-T or peracetic acid). This method achieves:

  • High Specific Activity: >2 Ci/μmol, critical for avoiding receptor saturation [6]
  • Labeling Yield: >60% within 30 minutes at ambient temperature [6] [7]
  • Radiochemical Purity: >95% after HPLC purification [6]

Notably, the brominated analog exhibits substantially higher AR affinity (IC50 ~50 nM) compared to unmodified bicalutamide (IC50 ~160 nM) due to enhanced hydrophobic interactions with the LBD [6].

Preclinical Evaluation

In castrated rats, 4-[76Br]bromobicalutamide showed specific uptake in AR-rich tissues (prostate, seminal vesicles), blocked competitively by unlabeled bicalutamide. However, in AR-positive xenograft mouse models (e.g., LNCaP), tumor uptake remained low despite high in vitro affinity. This discordance highlights challenges in:

  • Tissue Penetration: Limited tracer access due to vascular barriers
  • Intracellular Metabolism: Rapid dehalogenation or glucuronidation
  • AR Conformation: Antagonists may induce subcellular trafficking patterns unfavorable for imaging [6]

Clinical Translation Potential

While 4-[76Br]bromobicalutamide hasn't entered clinical trials, it informed the development of next-generation AR tracers. Current research focuses on:

  • Prosthetic Groups: Using reagents like N-succinimidyl-3-[76Br]bromo-2,6-dimethoxybenzoate ([76Br]SBDMB) to improve bioavailability [7]
  • Dimeric Constructs: Enhancing target retention via multivalency (e.g., dimeric RGD peptides for integrin imaging) [7]
  • Combination Therapies: Coupling with AR degraders (PROTACs) to enhance tracer uptake in resistant tumors [6]

Table 3: Key Preclinical Findings for 4-[76Br]Bromobicalutamide

ParameterResultImplication
AR Binding AffinityIC50 = 50 ± 12 nMHigher than parent compound
Specific Activity>2 Ci/μmolSuitable for receptor imaging
Androgen Tissue Uptake3.2 %ID/g (prostate) in castrated ratsTarget engagement confirmed
Tumor Uptake (LNCaP)<0.5 %ID/g at 1hLimited diagnostic utility

Properties

Product Name

4-[76Br]bromobicalutamide

IUPAC Name

N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-3-(4-(76Br)bromanylphenyl)sulfonylpropanamide

Molecular Formula

C18H14BrF3N2O4S

Molecular Weight

487.3 g/mol

InChI

InChI=1S/C18H14BrF3N2O4S/c1-17(26,10-29(27,28)14-6-3-12(19)4-7-14)16(25)24-13-5-2-11(9-23)15(8-13)18(20,21)22/h2-8,26H,10H2,1H3,(H,24,25)/i19-4

InChI Key

RBRDRXOKFCEFBW-UTFYOAIGSA-N

Synonyms

4-(76Br)bromobicalutamide
4-bromobicalutamide

Canonical SMILES

CC(CS(=O)(=O)C1=CC=C(C=C1)Br)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O

Isomeric SMILES

CC(CS(=O)(=O)C1=CC=C(C=C1)[76Br])(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.